![molecular formula C22H21ClO6 B188278 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 4148-90-7](/img/structure/B188278.png)
2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as CPOE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. This compound has been shown to selectively inhibit the COX-2 isoform, which is overexpressed in inflamed tissues and is responsible for the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to attenuate the activation of inflammatory cells such as macrophages and neutrophils. This compound has also been found to reduce the sensitivity of pain receptors and to inhibit the transmission of pain signals to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, this compound may exhibit off-target effects that can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of research is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound, which could lead to the development of new drugs for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound could be used as a starting point for the development of new materials with unique properties, such as self-healing polymers and materials with tunable mechanical properties.
Synthesemethoden
The synthesis of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol with 2-(2-ethoxyethoxy)acetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux in an organic solvent such as toluene or xylene. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammation-related disorders. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of new polymers and materials with unique properties.
Eigenschaften
| 4148-90-7 | |
Molekularformel |
C22H21ClO6 |
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C22H21ClO6/c1-3-26-10-11-27-22(25)14(2)29-17-8-9-18-20(12-17)28-13-19(21(18)24)15-4-6-16(23)7-5-15/h4-9,12-14H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
HLNWRCORRNAZPP-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)
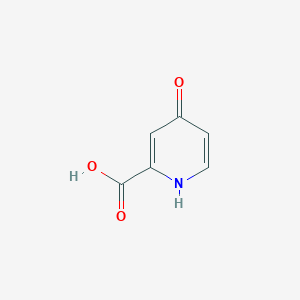

![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)
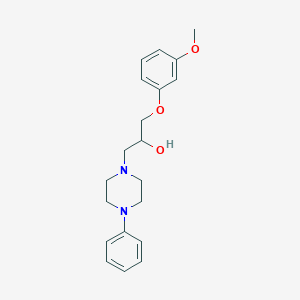
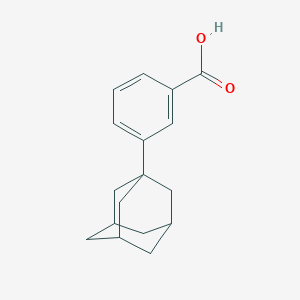
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)


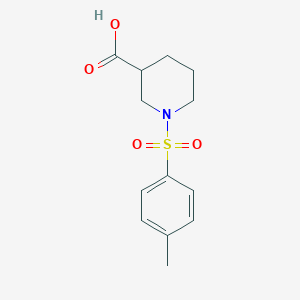
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
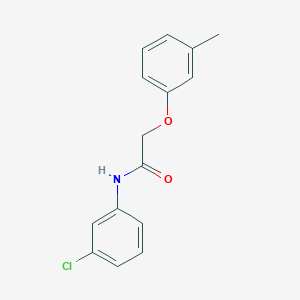
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)

